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Compound of Interest

Compound Name: Vegfr-2-IN-35

Cat. No.: B12394545 Get Quote

This technical guide provides an in-depth overview of the synthesis, characterization, and

biological evaluation of Vegfr-2-IN-35, a potent small molecule inhibitor of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists,

and professionals in the field of drug discovery and development.

Introduction to VEGFR-2 and its Role in
Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert

Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis,

the formation of new blood vessels from pre-existing ones.[1] Upon binding of its ligand,

Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes

autophosphorylation of specific tyrosine residues in its intracellular domain. This activation

triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-

MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration,

survival, and permeability.[2] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark

of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by

promoting tumor angiogenesis. Consequently, VEGFR-2 has emerged as a key target for the

development of anti-cancer therapeutics.[1] Small molecule inhibitors that target the ATP-

binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[3]

Vegfr-2-IN-35 is a novel compound identified as a potent VEGFR-2 inhibitor. The following

sections will detail its synthesis, the methods for its characterization, and its biological activity.
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Synthesis and Characterization of Vegfr-2-IN-35
While the specific, detailed experimental procedure for the synthesis of Vegfr-2-IN-35 is

proprietary to the original researchers (Elkaeed EB, et al.), a general methodology for the

synthesis of similar 3-(hydrazonomethyl)naphthalene-2-ol derivatives can be outlined. The

synthesis of such compounds typically proceeds via a condensation reaction between a

hydrazide and an aldehyde.

General Synthetic Scheme:

The synthesis of Vegfr-2-IN-35, a hydrazone derivative, likely involves the condensation of a

suitable benzohydrazide with 3-hydroxy-2-naphthaldehyde.
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Caption: Generalized synthetic workflow for Vegfr-2-IN-35.

General Experimental Protocol for Synthesis
Note: The following is a generalized procedure based on the synthesis of similar hydrazone

compounds. The specific reagents, stoichiometry, and reaction conditions for Vegfr-2-IN-35
should be referred from the primary publication by Elkaeed EB, et al.
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Dissolution of Reactants: Equimolar amounts of the substituted benzohydrazide and 3-

hydroxy-2-naphthaldehyde are dissolved in a suitable solvent, such as absolute ethanol.

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, may be added to

facilitate the condensation reaction.

Reaction: The reaction mixture is typically heated under reflux for several hours. The

progress of the reaction is monitored by thin-layer chromatography (TLC).

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the

precipitated product is collected by filtration. The crude product is then washed with a cold

solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate

solvent to yield the final pure compound.

Characterization Methods
The structural elucidation and purity determination of the synthesized Vegfr-2-IN-35 would be

carried out using a combination of standard spectroscopic and analytical techniques.

Table 1: Analytical Techniques for Characterization of Vegfr-2-IN-35
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Technique Purpose

¹H NMR Spectroscopy

To determine the number and types of protons

in the molecule, their chemical environment, and

their connectivity. For small organic molecules,

5-25 mg of the sample is typically dissolved in a

deuterated solvent.[4][5]

¹³C NMR Spectroscopy

To identify the number and types of carbon

atoms in the molecule. Typically, 50-100 mg of

the sample is required for a spectrum to be

acquired in a reasonable time.[4][5]

Mass Spectrometry (MS)

To determine the molecular weight of the

compound and to gain structural information

from its fragmentation pattern.[6] Hydrazone

derivatives can be readily analyzed by

techniques like Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization

(MALDI).[7]

Infrared (IR) Spectroscopy

To identify the presence of specific functional

groups in the molecule, such as C=O (carbonyl),

N-H (amine), and C=N (imine) bonds, based on

their characteristic absorption frequencies.[8]

Elemental Analysis

To determine the elemental composition (C, H,

N, etc.) of the compound, which is used to

confirm the empirical formula.

Biological Activity and Evaluation
Vegfr-2-IN-35 has been identified as a potent inhibitor of VEGFR-2 kinase activity and has

demonstrated cytotoxic effects against cancer cell lines.

Table 2: Summary of In Vitro Activity of Vegfr-2-IN-35
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Assay Target/Cell Line IC₅₀

VEGFR-2 Kinase Inhibition VEGFR-2 Kinase 37 nM

Cytotoxicity (MTT Assay) MCF-7 10.56 µM

Cytotoxicity (MTT Assay) HCT 116 7.07 µM

Data sourced from Elkaeed EB, et al.

Experimental Protocols for Biological Assays
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

the VEGFR-2 kinase.
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Data Analysis
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Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
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Detailed Protocol:

Reagent Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable

substrate (e.g., Poly-(Glu,Tyr 4:1)) is prepared.[9] Serial dilutions of Vegfr-2-IN-35 are made

in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[10]

Reaction Setup: The master mix is added to the wells of a 96-well plate. Subsequently, the

diluted Vegfr-2-IN-35 or a vehicle control is added to the respective wells.[9]

Enzyme Addition: The kinase reaction is initiated by adding a solution of recombinant

VEGFR-2 kinase to each well.[9]

Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow

for the phosphorylation of the substrate.[9]

Detection: A kinase detection reagent, such as Kinase-Glo™ MAX, is added to each well.

This reagent stops the kinase reaction and generates a luminescent signal that is

proportional to the amount of ATP remaining in the well.[9]

Data Acquisition and Analysis: After a brief incubation at room temperature, the

luminescence is measured using a microplate reader. The percentage of inhibition is

calculated relative to the control wells, and the IC₅₀ value is determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration.[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.
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Treatment

MTT Reaction

Solubilization & Readout
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Treat cells with various concentrations of Vegfr-2-IN-35
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Incubate for 2-4 hours to allow formazan crystal formation
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Caption: Workflow for the MTT cytotoxicity assay.
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Detailed Protocol:

Cell Seeding: MCF-7 or HCT 116 cells are seeded into a 96-well plate at an appropriate

density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with serial dilutions of Vegfr-2-IN-35 and

incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium

containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is

then incubated for 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,

such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured at

approximately 570 nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells. The IC₅₀ value is then determined from the dose-response

curve.

VEGFR-2 Signaling Pathway and Mechanism of
Inhibition
Vegfr-2-IN-35, as a small molecule inhibitor, is designed to compete with ATP for binding to the

kinase domain of VEGFR-2. By occupying the ATP-binding site, it prevents the

autophosphorylation of the receptor and the subsequent activation of downstream signaling

pathways.
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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Vegfr-2-IN-35.
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This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation,

migration, and survival, ultimately resulting in an anti-angiogenic effect that can suppress tumor

growth.

Conclusion
Vegfr-2-IN-35 is a potent small molecule inhibitor of VEGFR-2 with significant anti-proliferative

activity against cancer cell lines. This technical guide has provided an overview of its synthesis,

characterization, and biological evaluation. The detailed experimental protocols and an

understanding of its mechanism of action provide a valuable resource for researchers in the

field of oncology and drug discovery. Further investigation into the in vivo efficacy and

pharmacokinetic properties of Vegfr-2-IN-35 is warranted to fully assess its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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